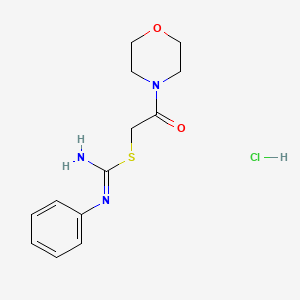
2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride
Overview
Description
2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride is a chemical compound with the molecular formula C13H18ClN3O2S and a molecular weight of 315.82 g/mol. It is used primarily in research settings and is known for its unique structure, which includes a morpholine ring, an oxoethyl group, and a phenylimidothiocarbamate moiety .
Preparation Methods
The synthesis of 2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride typically involves multiple steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions for these reactions include controlled temperatures, specific solvents, and catalysts to drive the reactions to completion . The major products formed depend on the type of reaction and the specific conditions used .
Scientific Research Applications
2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, particularly in the context of drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate biochemical pathways and lead to various biological effects . The exact pathways and targets depend on the specific context of its use in research .
Comparison with Similar Compounds
When compared to similar compounds, 2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties . Similar compounds include:
2-morpholin-4-yl-2-oxoethyl N’-phenylthiourea: Differing by the presence of a thiourea group instead of the imidothiocarbamate moiety.
2-morpholin-4-yl-2-oxoethyl N’-phenylcarbamate: Featuring a carbamate group in place of the imidothiocarbamate.
Properties
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S.ClH/c14-13(15-11-4-2-1-3-5-11)19-10-12(17)16-6-8-18-9-7-16;/h1-5H,6-10H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFJZBJELNNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC(=NC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















